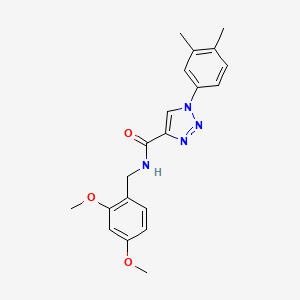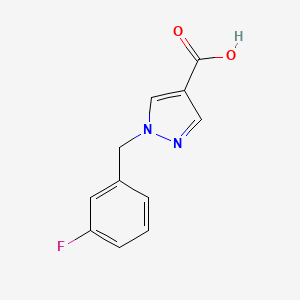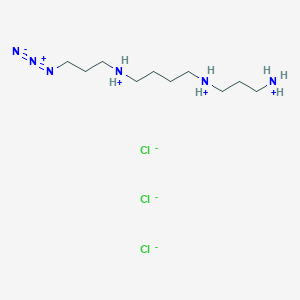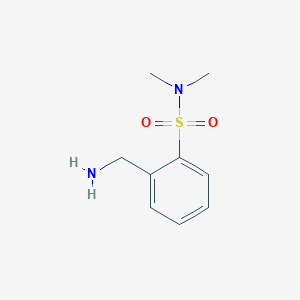
2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (ADBMS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as benzenesulfonamide, N-(aminomethyl)-N,N-dimethyl-, and has a molecular formula of C10H16N2O2S.
科学的研究の応用
Synthesis of Heterocyclic Compounds
2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide, as a sulfonamide derivative, is involved in the synthesis of various heterocyclic compounds. For instance, it's utilized in a one-pot synthesis method for creating N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides. These compounds have potential applications in medicinal and pharmaceutical chemistry due to their structural uniqueness and biological relevance (Rozentsveig et al., 2013).
Understanding Molecular Conformation and Tautomeric Behavior
The compound is also crucial in understanding the molecular conformation or tautomeric forms of molecules, which are directly related to their pharmaceutical and biological activities. Studies involving sulfonamide derivatives like this compound contribute to identifying molecular forms and their behavior in different states, which is essential in drug design and bioorganic studies (Erturk et al., 2016).
Role in Pharmaceutical and Medicinal Chemistry
Sulfonamides, including this compound, play a significant role in medicinal chemistry. They are integral in the design and structure of various drugs, especially as the sulfonamide group appears in many marketed drugs in different forms. The structural significance and the biological activity associated with sulfonamides make them an essential functional group in drug design and medicinal chemistry (Kalgutkar et al., 2010; Smith & Jones, 2008).
Understanding Environmental Degradation of Sulfonamide Antibiotics
Studies on sulfonamide antibiotics, which include compounds like this compound, reveal the environmental degradation pathways these compounds undergo. Understanding these pathways is crucial in assessing the environmental impact and the propagation of antibiotic resistance due to the persistence of these compounds in the environment (Ricken et al., 2013).
作用機序
Target of Action
It is suggested that similar compounds may target bacterial membranes . The role of these targets is crucial in maintaining the structural integrity and function of bacterial cells.
Mode of Action
It is suggested that similar compounds can interact with their targets by promoting bacterial membrane permeability . This interaction allows other antibiotics to reach their intracellular targets more effectively.
Biochemical Pathways
It is known that similar compounds can affect various biological processes including anti-oxidative defense, energy production, signaling modules, and genetic modification .
Pharmacokinetics
The movement from one compartment to the other follows first-order kinetics .
Result of Action
It is suggested that similar compounds exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Action Environment
The action, efficacy, and stability of “2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide” can be influenced by various environmental factors. For instance, the pH of the environment can affect the proton acceptance of the compound, leading to a stronger proton sponge effect . This effect promotes bacterial membrane permeability, allowing other antibiotics to reach their intracellular targets more effectively. The absence of hydrophobicity in the compound contributes to its good in vitro and in vivo biocompatibility .
特性
IUPAC Name |
2-(aminomethyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMFADOHVUURRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

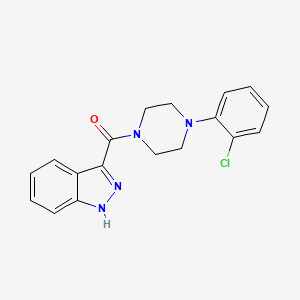
![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2581179.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2581180.png)

![N-(2-fluorobenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2581184.png)
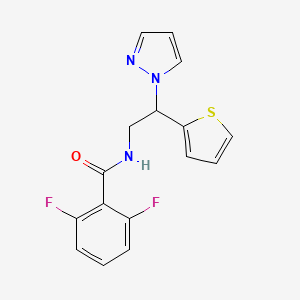
![1-(4-Methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2581186.png)
![N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2581188.png)

![methyl 3-(methylcarbamoyl)-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2581191.png)
